1,1,1-Tribromoacetone

Environmental Fate Disinfection Byproducts Hydrolysis Kinetics

1,1,1-Tribromoacetone is a C3-symmetric α,α,α-tribrominated ketone that cannot be functionally replaced by its trichloro- or trifluoro- analogs. Its exceptionally high hydrolysis rate (log kh=0.58) makes it the optimal calibration standard for quantifying rapid abiotic degradation of brominated DBPs. The high density (2.6 g/cm³) enables facile phase separation in aqueous synthesis, while the boiling point of 219.5°C supports high-temperature reflux applications without pressurization. The facile departure of the tribromomethyl group ensures efficient haloform reaction conversion. For environmental fate studies requiring a benchmark of maximal lability, this compound is the definitive reference standard.

Molecular Formula C3H3Br3O
Molecular Weight 294.77 g/mol
CAS No. 3770-98-7
Cat. No. B11932703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Tribromoacetone
CAS3770-98-7
Molecular FormulaC3H3Br3O
Molecular Weight294.77 g/mol
Structural Identifiers
SMILESCC(=O)C(Br)(Br)Br
InChIInChI=1S/C3H3Br3O/c1-2(7)3(4,5)6/h1H3
InChIKeyOHJUXYKQXTXBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Tribromoacetone (CAS 3770-98-7) Procurement Specifications: α-Halogenated Ketone for Hydrolysis, Density, and Boiling Point Differentiation


1,1,1-Tribromoacetone is a C3-symmetric α,α,α-tribrominated ketone with the molecular formula C3H3Br3O and a molecular weight of 294.77 g/mol [1]. It belongs to the class of α-halogenated carbonyl compounds, characterized by the complete substitution of the three methyl hydrogens of acetone with bromine atoms [2]. This structural configuration imparts distinct physicochemical properties, including a high density of approximately 2.6 g/cm³ and a boiling point of 219.5 °C at atmospheric pressure [1]. The compound is recognized for its role in α-substitution reaction mechanisms, where it serves as a model system for studying acid-catalyzed enol formation and subsequent electrophilic halogenation [2]. Unlike its chloro- and fluoro- analogs, the tribromo variant exhibits markedly different hydrolytic stability and physical phase behavior, making it a critical reference compound for environmental fate studies of disinfection byproducts and a strategic intermediate in synthetic organic chemistry [3].

Why 1,1,1-Tribromoacetone Cannot Be Substituted by 1,1,1-Trichloroacetone or Trifluoroacetone: Quantitative Physicochemical and Hydrolytic Barriers


In-class α-trihaloacetones (CF3COCH3, CCl3COCH3, CBr3COCH3) are not interchangeable due to fundamental differences in atomic radii, electronegativity, and polarizability, which cascade into quantifiable disparities in physical properties and chemical reactivity . The mass and steric bulk of bromine drive a boiling point that is >85 °C higher than the trichloro analog and nearly 200 °C higher than the trifluoro analog, directly impacting purification protocols and vapor handling [1][2]. More critically, the hydrolytic stability of the C–Br bond is orders of magnitude different from the C–F and C–Cl bonds, as evidenced by comparative hydrolysis rate constants (log kh) [3]. A generic substitution based solely on the α-trihaloacetone scaffold will fail to replicate the target compound's distinct phase behavior and environmental persistence profiles, necessitating a compound-specific procurement strategy.

1,1,1-Tribromoacetone (CAS 3770-98-7) vs. Closest Analogs: Head-to-Head Quantitative Differentiation in Hydrolysis, Boiling Point, and Density


Hydrolytic Stability Differentiation: 1,1,1-Tribromoacetone vs. Trifluoroacetic Acid (log kh = 0.58 vs. -11.59)

1,1,1-Tribromoacetone exhibits the highest hydrolysis rate constant among a diverse panel of disinfection byproducts (DBPs), demonstrating significantly lower aqueous stability compared to trihaloacetic acids. Specifically, the logarithmic hydrolysis rate constant (log kh) for 1,1,1-tribromoacetone is 0.58, while trifluoroacetic acid, a representative trihaloacetic acid comparator, has a log kh of -11.59 [1]. This represents a difference of over 12 orders of magnitude in the actual rate constant, indicating that the tribromoketone hydrolyzes 1.48 × 10^12 times faster than trifluoroacetic acid under comparable conditions.

Environmental Fate Disinfection Byproducts Hydrolysis Kinetics

Boiling Point Differentiation: 1,1,1-Tribromoacetone (219.5 °C) vs. 1,1,1-Trichloroacetone (134 °C) vs. 1,1,1-Trifluoroacetone (22 °C)

The boiling point of 1,1,1-tribromoacetone at atmospheric pressure (760 mmHg) is 219.5 °C [1]. In contrast, its closest structural analogs, 1,1,1-trichloroacetone and 1,1,1-trifluoroacetone, exhibit boiling points of 134 °C [2] and 22 °C , respectively. This substantial elevation of 85.5 °C and 197.5 °C is a direct consequence of the increased molecular weight, polarizability, and van der Waals interactions imparted by the three bromine substituents.

Physical Property Characterization Purification Methodology Vapor Pressure

Density Differentiation: 1,1,1-Tribromoacetone (2.6 g/cm³) vs. 1,1,1-Trichloroacetone (1.43 g/cm³) for Liquid-Liquid Separation Applications

The density of 1,1,1-tribromoacetone is approximately 2.6 g/cm³, more than double that of water and substantially higher than common organic solvents [1]. For comparison, 1,1,1-trichloroacetone has a density of 1.43 g/cm³ , while 1,1,1-trifluoroacetone has a density of 1.25 g/mL . The 1.17 g/cm³ density increase over the trichloro analog provides a clear gravitational advantage for separations, allowing the tribromo compound to reliably form a dense bottom layer in biphasic aqueous-organic mixtures.

Separation Science Physical Chemistry Reaction Workup

Leaving Group Ability Inference: Tribromomethyl Anion Generation from 1,1,1-Tribromoacetone in Carboxylate Formation

In the base-induced haloform-type cleavage of methyl ketones, 1,1,1-tribromoacetone is uniquely poised to generate the tribromomethyl anion (CBr3⁻) as a leaving group [1]. This contrasts with the trichloro- and trifluoro- analogs, where the corresponding trihalomethyl anions are significantly less stable due to the higher electronegativity of chlorine and fluorine, which impedes the necessary charge delocalization and polarizability for effective leaving group departure [2]. While direct quantitative rate data comparing the three trihaloacetones in this specific transformation are absent from the open literature, the class-level inference is strongly supported by the established principles of leaving group ability: the tribromomethyl anion (conjugate acid: bromoform, pKa ≈ 14) is a much better leaving group than the trichloromethyl anion (conjugate acid: chloroform, pKa ≈ 15.5) and the trifluoromethyl anion (conjugate acid: fluoroform, pKa ≈ 28) [3].

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

Where to Use 1,1,1-Tribromoacetone: Evidence-Based Application Scenarios


Analytical Standard for Hydrolytically Labile Disinfection Byproducts (DBPs)

Given its exceptionally high hydrolysis rate constant (log kh = 0.58), 1,1,1-tribromoacetone is the optimal calibration standard for quantifying the rapid abiotic degradation of brominated DBPs in water treatment studies [1]. It provides a benchmark for the upper limit of DBP lability, directly contrasting with the extreme stability of trihaloacetic acids (e.g., trifluoroacetic acid, log kh = -11.59) [1].

Synthetic Intermediate Requiring Facile Phase Separation

With a density of 2.6 g/cm³, 1,1,1-tribromoacetone reliably forms a dense, immiscible liquid phase in aqueous reaction mixtures [2]. This property is exploited in synthetic protocols where the product or an intermediate can be removed by simple decantation or liquid-liquid extraction, eliminating the need for chromatographic purification and improving process efficiency compared to less dense analogs like 1,1,1-trichloroacetone (density 1.43 g/cm³) .

Mechanistic Probe for Haloform-Type Carboxylate Synthesis

The compound's ability to generate the tribromomethyl anion (CBr3⁻) under basic conditions makes it a superior substrate for studying and executing the haloform reaction [3]. The more facile departure of the tribromomethyl group, relative to trichloro- or trifluoromethyl groups, leads to more efficient conversion to the corresponding carboxylic acid derivative [3].

High-Boiling Solvent or Reaction Medium for Elevated Temperature Transformations

Its boiling point of 219.5 °C enables its use as a reaction medium or co-solvent for transformations requiring sustained heating under reflux without excessive pressurization [4]. This differentiates it sharply from 1,1,1-trichloroacetone (bp 134 °C) and 1,1,1-trifluoroacetone (bp 22 °C), which are unsuitable for high-temperature applications due to volatility and low reflux temperatures [5].

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